Hydrophilicity and Hydrogen-Bond Donor Count: Target vs. tert-Butyl Piperidin-4-ylcarbamate
The target compound tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate demonstrates significantly lower lipophilicity (ACD/LogP 0.67) compared to the non-hydroxylated analog tert-butyl piperidin-4-ylcarbamate (ACD/LogP 1.32), a difference of 0.65 log units [1]. Additionally, the target possesses three hydrogen bond donors (the hydroxyl proton, the carbamate NH, and the piperidine NH) versus only two for the comparator (carbamate NH and piperidine NH) [1]. These differences enhance aqueous solubility and reduce passive membrane permeability relative to the comparator.
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | ACD/LogP: 0.67; H-bond donors: 3 |
| Comparator Or Baseline | tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0): ACD/LogP: 1.32; H-bond donors: 2 |
| Quantified Difference | ΔLogP = -0.65 (49% reduction); ΔHBD = +1 (50% increase) |
| Conditions | Predicted ACD/LogP values from ChemSpider (target) and Molwiki (comparator); H-bond donor counts derived from molecular structures. |
Why This Matters
Lower lipophilicity and higher hydrogen-bonding capacity favor aqueous solubility and may reduce non-specific protein binding, critical for selecting building blocks in early-stage drug design where pharmacokinetic modulation is required.
- [1] Molwiki, tert-butyl piperidin-4-ylcarbamate, https://www.molwiki.com/Tert-butyl%20piperidin-4-ylcarbamate.html (accessed Apr 2026). View Source
